2,4-Dinitrobenzoic acid;(4-propan-2-ylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitrobenzoic acid;(4-propan-2-ylphenyl)methanol is a compound with the molecular formula C17H18N2O7 and a molecular weight of 362.334 g/mol . This compound is known for its unique chemical structure, which includes both a dinitrobenzoic acid moiety and a propan-2-ylphenylmethanol group. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 2,4-Dinitrobenzoic acid;(4-propan-2-ylphenyl)methanol typically involves the nitration of benzoic acid followed by esterification with (4-propan-2-ylphenyl)methanol. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions of the benzoic acid ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
2,4-Dinitrobenzoic acid;(4-propan-2-ylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids and other oxidized products.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride, resulting in the formation of amino derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitrobenzoic acid;(4-propan-2-ylphenyl)methanol is utilized in various scientific research fields:
Wirkmechanismus
The mechanism of action of 2,4-Dinitrobenzoic acid;(4-propan-2-ylphenyl)methanol involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the modification of proteins, nucleic acids, and other biomolecules, thereby affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrobenzoic acid;(4-propan-2-ylphenyl)methanol can be compared with other similar compounds, such as:
2,4-Dinitrobenzoic acid: This compound lacks the (4-propan-2-ylphenyl)methanol group and has different chemical properties and applications.
3,5-Dinitrobenzoic acid: Similar to 2,4-Dinitrobenzoic acid but with nitro groups at the 3 and 5 positions, leading to different reactivity and uses.
2,4-Dinitrophenol: This compound has a hydroxyl group instead of a carboxylic acid group, resulting in distinct chemical behavior and applications.
Eigenschaften
CAS-Nummer |
112054-88-3 |
---|---|
Molekularformel |
C17H18N2O7 |
Molekulargewicht |
362.3 g/mol |
IUPAC-Name |
2,4-dinitrobenzoic acid;(4-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C10H14O.C7H4N2O6/c1-8(2)10-5-3-9(7-11)4-6-10;10-7(11)5-2-1-4(8(12)13)3-6(5)9(14)15/h3-6,8,11H,7H2,1-2H3;1-3H,(H,10,11) |
InChI-Schlüssel |
YJTJJCLZXJUSGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)CO.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.